molecular formula C19H22O4 B5812339 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone

Cat. No. B5812339
M. Wt: 314.4 g/mol
InChI Key: VREQUOSGBWTVFL-UHFFFAOYSA-N
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Description

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone, also known as EDP-EI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone has been studied extensively for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In the field of materials science, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone has been used as a building block for the synthesis of novel polymers with unique properties. Additionally, it has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This leads to a reduction in inflammation and cell proliferation, which may be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in the brain. However, more research is needed to fully understand the biochemical and physiological effects of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone.

Advantages and Limitations for Lab Experiments

One advantage of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it a useful compound for lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone. One area of interest is its potential use in the treatment of Alzheimer's disease. Another area of interest is its use as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and its potential use as a corrosion inhibitor in the oil and gas industry.
In conclusion, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to yield a high purity product, and it has been studied extensively for its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of Alzheimer's disease and as a building block for novel materials. However, more research is needed to fully understand its mechanism of action and its potential use in different experimental settings.

Synthesis Methods

The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone involves the reaction of 5-ethyl-2,4-dihydroxybenzaldehyde with 4-isopropylphenol in the presence of a base catalyst. The resulting product is then subjected to a reaction with ethyl chloroacetate to yield 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone. This synthesis method has been optimized to yield a high purity product with a good yield.

properties

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-4-13-9-16(18(21)10-17(13)20)19(22)11-23-15-7-5-14(6-8-15)12(2)3/h5-10,12,20-21H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREQUOSGBWTVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(4-propan-2-ylphenoxy)ethanone

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